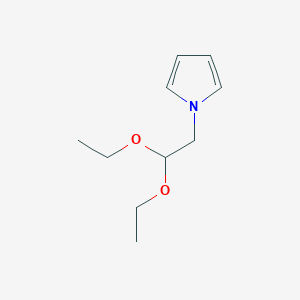

1-(2,2-Diethoxyethyl)pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

136927-42-9 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(2,2-diethoxyethyl)pyrrole |

InChI |

InChI=1S/C10H17NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h5-8,10H,3-4,9H2,1-2H3 |

InChI Key |

XVGFJCLDQNRKMT-UHFFFAOYSA-N |

SMILES |

CCOC(CN1C=CC=C1)OCC |

Canonical SMILES |

CCOC(CN1C=CC=C1)OCC |

Synonyms |

1-(2,2-DIETHOXYETHYL)PYRROLE |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,2 Diethoxyethyl Pyrrole and Its Derivatives

Direct N-Alkylation Approaches to 1-(2,2-Diethoxyethyl)pyrrole

Direct N-alkylation represents a primary and straightforward method for synthesizing this compound. This typically involves the reaction of a pyrrole (B145914) salt with an appropriate alkylating agent.

Nucleophilic Substitution Strategies with Pyrrole Precursors and 2,2-Diethoxyethanol

One approach to N-alkylation involves the deprotonation of a pyrrole precursor with a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrrole anion. This anion then attacks the electrophilic carbon of 2,2-diethoxyethanol, resulting in the formation of the N-substituted product. This reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent side reactions with moisture.

Alkylation with 2-Bromo-1,1-diethoxyethane

A common and effective method for introducing the 1-(2,2-diethoxyethyl) group onto a pyrrole ring is through alkylation with 2-bromo-1,1-diethoxyethane. growingscience.comresearchgate.net This electrophilic reagent readily reacts with the pyrrole nitrogen. For instance, the synthesis of 4-halo-2-acetylpyrroles can be followed by treatment with 2-iodo-1,1-diethoxyethane, a related haloalkane, to yield the corresponding N-alkylated product. google.com The iodo-variant of the reagent can be prepared by treating the commercially available 2-bromo-1,1-diethoxyethane with sodium iodide in acetone. google.com This strategy has been successfully employed in the synthesis of various pyrrole derivatives, including precursors for pyrrolo[1,2-a]pyrazines. google.com

Optimization of Reaction Conditions for N-Alkylation Yields

The efficiency of N-alkylation of pyrroles is highly dependent on the reaction conditions. Key factors that are often optimized include the choice of base, solvent, and temperature. For instance, in the N-propargylation of pyrrole, using potassium carbonate (K2CO3) as the base in dimethylformamide (DMF) was found to be more effective than potassium hydroxide (B78521) (KOH) in acetone. researchgate.net The optimal ratio of the base was determined to be 4.0 equivalents, which provided the product in high yield at room temperature. researchgate.net The use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) has also been explored as a greener alternative to traditional organic solvents, offering high regioselectivity for N-substitution under mild conditions. organic-chemistry.org In some cases, particularly with less reactive pyrroles, the addition of a catalyst or the use of microwave irradiation can enhance reaction rates and yields.

Multicomponent and Cycloaddition Reactions Incorporating 2,2-Diethoxyethyl Moieties

More complex derivatives containing the 1-(2,2-diethoxyethyl) moiety can be synthesized through multicomponent and cycloaddition reactions. These methods allow for the construction of more elaborate molecular architectures in a convergent manner.

Dipolar Azide-Nitrile Cycloaddition for 5-Amino-1-(2,2-Diethoxyethyl)-1,2,3-triazole Derivatives

A notable example is the synthesis of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives through a dipolar [3+2] cycloaddition reaction. mdpi.comnih.gov This reaction involves the cycloaddition of 2-azido-1,1-diethoxyethane (B2413938) with various acetonitriles. mdpi.comnih.govresearchgate.net The process is often facilitated by a base such as potassium tert-butoxide and can be carried out under solvent-free conditions or in a solvent like DMSO. nih.gov This methodology provides a versatile route to a range of 4-substituted-5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles, which are valuable intermediates for further chemical transformations. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netscilit.comdntb.gov.ua

Table 1: Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles via Dipolar Cycloaddition

| Acetonitrile Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic/Heteroaromatic Acetonitriles | Potassium tert-butoxide | None | Room Temperature | - | nih.gov |

| Aromatic/Heteroaromatic Acetonitriles | Potassium tert-butoxide | DMSO | 70 | - | nih.gov |

Note: Specific yield percentages were not provided in the source material.

Annulation Reactions with Aminoacetaldehyde Diethyl Acetal (B89532)

Aminoacetaldehyde diethyl acetal serves as a key building block in annulation reactions to construct pyrrole rings. rsc.org For example, it can undergo a double annulation reaction with a 1,4-dicarbonyl compound to form the pyrrole core. rsc.org This strategy has been applied in the synthesis of complex natural products like lamellarin D. rsc.org The reaction is typically carried out in glacial acetic acid, and the conditions can be optimized, for instance by heating at reflux in the presence of catalytic amounts of water and formic acid, to improve yields. rsc.org This approach allows for the efficient construction of both the pyrrole and adjacent fused rings in a single step. rsc.org

Condensation Reactions Utilizing 1-Azido-2,2-dimethoxyethane

A versatile method for synthesizing functionalized pyrroles involves the condensation of 1,3-dicarbonyl compounds with azides bearing a protected aldehyde group, such as 2-azido-1,1-diethoxyethane, a close analog of 1-azido-2,2-dimethoxyethane. researchgate.netresearchgate.net This strategy allows for the efficient construction of the pyrrole ring system. researchgate.net

The reaction sequence typically begins with an aza-Wittig reaction between the azide (B81097) (e.g., 2-azido-1,1-diethoxyethane) and triphenylphosphine, which generates an iminophosphorane intermediate. This intermediate then undergoes cyclization with a 1,3-dicarbonyl compound. The synthesis can be directed towards various pyrrole structures by choosing different 1,3-dicarbonyl precursors. For instance, the reaction of 2-azido-1,1-diethoxyethane with various acyclic 1,3-dicarbonyl compounds yields polysubstituted pyrroles. researchgate.net Similarly, using cyclic 1,3-dicarbonyl compounds like cyclohexane-1,3-diones leads to the formation of 6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net

The reaction conditions for the cyclization step can be varied. One approach involves using trifluoroacetic acid (TFA) in dichloromethane (B109758) at low to ambient temperatures. researchgate.net An alternative, thermally-driven method involves heating the reactants in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane, followed by reductive cyclization, has also been shown to produce functionalized pyrrolidines, which can be subsequently converted to pyrroles through thermal elimination. acs.org

Table 1: Synthesis of N-(2,2-Dialkoxyethyl)pyrrole Derivatives via Azide Condensation

| 1,3-Dicarbonyl Compound | Azide Reagent | Method | Product | Yield | Reference |

| Ethyl acetoacetate (B1235776) | 2-azido-1,1-diethoxyethane | PPh₃, THF; then TFA, CH₂Cl₂ | Ethyl 2-methyl-1-(2,2-diethoxyethyl)-1H-pyrrole-4-carboxylate | 72% | researchgate.net |

| Acetylacetone | 2-azido-1,1-diethoxyethane | PPh₃, THF; then TFA, CH₂Cl₂ | 1-(1-(2,2-Diethoxyethyl)-5-methyl-1H-pyrrol-3-yl)ethan-1-one | 65% | researchgate.net |

| 5,5-Dimethylcyclohexane-1,3-dione | 2-azido-1,1-diethoxyethane | PPh₃, THF; then DMSO, 150°C | 1-(2,2-Diethoxyethyl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 78% | researchgate.net |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | 1-azido-2,2-dimethoxyethane | TiCl₄; then H₂, Pd/C | 2-Alkylidene-4-methoxypyrrolidines | N/A | acs.org |

Other Established Pyrrole Synthesis Protocols and their Adaptations for N-(2,2-Diethoxyethyl) Substitution

Classic named reactions remain fundamental to pyrrole synthesis. Their adaptation for incorporating the N-(2,2-diethoxyethyl) substituent is crucial for creating versatile building blocks.

The Clauson-Kaas synthesis is a widely recognized and robust method for preparing N-substituted pyrroles. nih.govnih.gov The core reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran, most commonly 2,5-dimethoxytetrahydrofuran. nih.govbeilstein-journals.org To synthesize this compound using this method, the requisite starting material is 2,2-diethoxyethylamine (B48651).

The reaction was originally performed using acetic acid as both the solvent and catalyst. nih.govarkat-usa.org However, numerous modifications have been developed to improve yields, shorten reaction times, and broaden the substrate scope, particularly for less nucleophilic amines. arkat-usa.org These adaptations include the use of various Brønsted and Lewis acid catalysts, as well as the application of greener technologies like microwave irradiation. nih.govarkat-usa.orgresearchgate.net Microwave-assisted Clauson-Kaas synthesis has proven effective, often reducing reaction times from hours to minutes. arkat-usa.orgresearchgate.net

A range of catalytic systems has been explored, demonstrating the versatility of this transformation. Catalysts such as scandium triflate (Sc(OTf)₃), phosphorus pentoxide (P₂O₅), and zinc triflate (Zn(OTf)₂) have been successfully employed, often providing good to excellent yields under specific conditions. nih.govbeilstein-journals.org The choice of solvent and temperature can also be optimized for specific catalyst systems. nih.gov

Table 2: Catalytic Systems for Clauson-Kaas Synthesis of N-Substituted Pyrroles

| Catalyst | Amine Substrate Type | Solvent | Conditions | Key Advantages | Reference(s) |

| Acetic Acid (AcOH) | Aliphatic/Aromatic amines | Acetic Acid or Water | Reflux or Microwave (120-150°C) | Classic method, green solvent options | nih.govarkat-usa.org |

| Scandium Triflate (Sc(OTf)₃) | Aliphatic/Aromatic amines | 1,4-Dioxane | 100°C | Good to excellent yields with low catalyst loading (3 mol%) | nih.gov |

| Phosphorus Pentoxide (P₂O₅) | Aliphatic/Aromatic amines, sulfonamides, amides | Toluene (B28343) | 110°C | Effective for a broad range of nitrogen nucleophiles | beilstein-journals.org |

| Zinc Triflate (Zn(OTf)₂) | Aniline (B41778) derivatives | Solvent-free | 70°C | Green protocol, no co-catalyst needed, eco-friendly | beilstein-journals.orgresearchgate.net |

| Manganese(II) Nitrate (Mn(NO₃)₂·4H₂O) | Aromatic amines | Solvent-free | Microwave (20 min) | Neat strategy, rapid, additive-free | researchgate.net |

Paal-Knorr Synthesis Considerations for Pyrrole Derivatives

The Paal-Knorr synthesis is a fundamental reaction for constructing pyrrole rings from the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com This method is highly effective for preparing a wide variety of substituted pyrroles. rsc.org For the synthesis of this compound, the reaction would involve condensing a suitable 1,4-dicarbonyl compound with 2,2-diethoxyethylamine.

The mechanism proceeds through the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. wikipedia.org This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a five-membered dihydroxy-pyrrolidine intermediate. wikipedia.orgalfa-chemistry.com The final step is the acid-catalyzed dehydration of this intermediate to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out under weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org Various protic and Lewis acids can be used to catalyze the condensation. alfa-chemistry.com The versatility of the Paal-Knorr synthesis allows for the use of a wide array of 1,4-dicarbonyl compounds, leading to correspondingly substituted pyrrole products. Recent advancements have included the development of chiral catalysts to produce enantiomerically enriched pyrrole derivatives. sioc-journal.cn

Table 3: Paal-Knorr Synthesis of Pyrroles from 1,4-Dicarbonyls

| 1,4-Dicarbonyl Precursor | Amine | Conditions | Resulting Pyrrole Core | Reference(s) |

| Hexane-2,5-dione | Primary Amine (R-NH₂) | Weakly acidic (e.g., AcOH) | 2,5-Dimethyl-N-substituted pyrrole | wikipedia.orgorganic-chemistry.org |

| 1,4-Diphenylbutane-1,4-dione | Primary Amine (R-NH₂) | Weakly acidic | 2,5-Diphenyl-N-substituted pyrrole | wikipedia.orgalfa-chemistry.com |

| 3,4-Diethyl-2,5-hexanedione | Ammonia | Ammonium salt, heat | 3,4-Diethyl-2,5-dimethylpyrrole | organic-chemistry.org |

| Various 1,4-diketones | Amino acid esters | MgI₂, CH₃CN, reflux | N-Substituted chiral pyrroles | sioc-journal.cn |

[3+2] Cycloaddition Strategies for Functionalized Pyrroles

Modern synthetic chemistry has introduced powerful [3+2] cycloaddition strategies for the construction of five-membered heterocycles, including functionalized pyrroles. rsc.orgrsc.org These methods involve the combination of a three-atom synthon and a two-atom synthon to form the pyrrole ring. Such strategies offer novel pathways to polysubstituted pyrroles, often under mild conditions and with high atom economy. rsc.orgresearchgate.net

One notable approach is the visible-light-mediated photocatalytic [3+2] annulation. rsc.orgrsc.org For example, a reaction between N-aryl glycinates (as the three-atom component) and activated alkenes like 2-benzylidenemalononitrile can efficiently produce highly substituted pyrroles. rsc.orgrsc.org This method is characterized by its mild, redox-neutral conditions and excellent functional group tolerance. rsc.org To apply this to the synthesis of N-(2,2-diethoxyethyl) substituted pyrroles, one would need to design a precursor that incorporates this specific N-substituent.

Another strategy involves the silver-catalyzed formal [3+2] cycloaddition between cyclopropanols (as a C3 source) and imines (as a C-N source). organic-chemistry.org An imine derived from the condensation of an aldehyde with 2,2-diethoxyethylamine could potentially serve as the two-atom component in this type of reaction, directly installing the desired N-substituent onto the newly formed pyrrole ring. Other variations include base-promoted cycloadditions of nitriles and arylpropynes or copper-catalyzed reactions of N-substituted pyrrole-2-carboxaldehydes with arylalkenes to form more complex fused systems. researchgate.netnih.gov These cycloaddition methods represent a significant advancement, providing access to pyrrole architectures that may be challenging to obtain through classical methods. rsc.org

Mechanistic Investigations of 1 2,2 Diethoxyethyl Pyrrole Formation and Transformations

Detailed Reaction Mechanisms in N-Alkylation and Pyrrole (B145914) Formation

The synthesis of 1-(2,2-diethoxyethyl)pyrrole is most commonly achieved through the N-alkylation of pyrrole. This transformation proceeds via a nucleophilic substitution reaction. The mechanism involves the deprotonation of pyrrole using a base, such as sodium hydride (NaH), to form the pyrrolide anion. This anion then acts as a nucleophile, attacking an alkylating agent like 2-bromo-1,1-diethoxyethane. The reaction follows an SN2 pathway, where the nitrogen atom of the pyrrolide attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming the N-C bond. The use of aprotic solvents like tetrahydrofuran (B95107) (THF) is typical to facilitate this process.

An alternative, though less direct, route for forming the N-substituted pyrrole core is the Paal-Knorr condensation. This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,2-diethoxyethylamine (B48651). researchgate.netresearchgate.net The mechanism is initiated by the formation of an imine (or di-imine), followed by a series of cyclization and dehydration steps, often acid-catalyzed, to yield the aromatic pyrrole ring. researchgate.netwikipedia.org

Table 1: Comparison of N-Alkylation and Paal-Knorr Synthesis for this compound

| Feature | N-Alkylation of Pyrrole | Paal-Knorr Synthesis |

| Starting Materials | Pyrrole, Base (e.g., NaH), 2-Bromo-1,1-diethoxyethane | 1,4-Dicarbonyl compound, 2,2-Diethoxyethylamine |

| Key Intermediate | Pyrrolide anion | Di-imine/Enamine |

| Mechanism Type | SN2 Nucleophilic Substitution | Condensation, Cyclization, Dehydration |

| Byproducts | Halide salt (e.g., NaBr) | Water |

Mechanisms of Cyclization and Annulation Reactions Involving the Diethoxyethyl Group

The diethoxyethyl group serves as a versatile handle for subsequent chemical transformations, enabling the construction of more complex fused heterocyclic systems.

Acid-Mediated Intramolecular Cyclization Pathways

Under acidic conditions, the diethoxyethyl group of this compound can undergo intramolecular cyclization. The reaction is initiated by the acid-catalyzed hydrolysis of the acetal (B89532) to form an intermediate aldehyde, 2-(1H-pyrrol-1-yl)acetaldehyde. This aldehyde, upon protonation, becomes a potent electrophile. The electron-rich pyrrole ring then attacks the activated carbonyl group in an intramolecular electrophilic aromatic substitution. This process, which can be viewed as a Friedel-Crafts-type acylation followed by cyclization, leads to the formation of fused bicyclic systems like indolizines. rsc.orgjomardpublishing.com The mechanism involves the initial formation of an oxonium ion, which facilitates the cyclization, followed by dehydration to yield the aromatic fused ring. jomardpublishing.com Studies have shown that derivatives of N-(4,4-diethoxybutyl)amides and sulfonamides undergo similar acid-catalyzed cyclizations to form substituted pyrrolidines, highlighting the general utility of this mechanistic pathway. jomardpublishing.comresearchgate.net

[4+2] Annulation Mechanistic Studies

The pyrrole ring, especially when N-substituted, can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgwikipedia.org The diethoxyethyl group on the nitrogen atom can influence the reactivity of the pyrrole diene. In one studied [4+2] annulation, 1-(2,2-diethoxyethyl)-2,4-diphenyl-1H-pyrrole was reacted with methyl acetoacetate (B1235776) in the presence of a Lewis acid catalyst like AlCl₃. researchgate.net The proposed mechanism involves the Lewis acid activating the dienophile. The pyrrole then acts as the 4π component, and the enol form of the β-ketoester acts as the 2π component, leading to a cycloadduct that, after subsequent transformations, yields a fused bicyclic arene, in this case, an indolizine (B1195054) derivative. researchgate.net While pyrrole itself is often a reluctant diene due to its aromaticity, N-substitution can modulate this reactivity, and the reaction provides a powerful method for constructing six-membered rings. wikipedia.orgd-nb.infobeilstein-journals.org

Mechanistic Pathways of Diethoxyethyl Group Transformations (e.g., Hydrolysis)

The primary transformation of the diethoxyethyl group is its hydrolysis to an aldehyde functionality, which serves as a key unmasking step in many synthetic sequences. This reaction is acid-catalyzed and follows the classical mechanism for acetal hydrolysis.

Protonation : An acid catalyst protonates one of the oxygen atoms of the ethoxy groups.

Formation of Oxocarbenium Ion : The protonated ethoxy group departs as ethanol (B145695), a neutral leaving group, generating a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack : A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and Elimination : The resulting hemiacetal undergoes proton transfer and elimination of the second molecule of ethanol to yield the final aldehyde product, 2-(1H-pyrrol-1-yl)acetaldehyde. nih.gov

This hydrolysis is a crucial step that precedes the acid-mediated cyclizations discussed in section 3.2.1. rsc.orgresearchgate.net

Transition Metal-Catalyzed Mechanistic Pathways in Pyrrole Ring Formation

While direct N-alkylation and Paal-Knorr synthesis are classic methods, transition metal catalysis offers modern, atom-economical alternatives for forming N-substituted pyrroles. researchgate.net These methods often rely on C-H activation or cross-coupling reactions. researchgate.net For instance, a palladium-catalyzed process could achieve the N-alkylation of pyrrole. The general mechanism for such a cross-coupling reaction would involve:

Oxidative Addition : A Pd(0) catalyst oxidatively adds to the alkyl halide (e.g., 2-bromo-1,1-diethoxyethane).

N-H Deprotonation/Salt Metathesis : The pyrrole N-H bond is deprotonated by a base, and the resulting pyrrolide anion coordinates to the palladium center.

Reductive Elimination : The N-alkylated product, this compound, is eliminated from the metal center, regenerating the Pd(0) catalyst.

Ruthenium, copper, and manganese complexes have also been used to catalyze the synthesis of N-substituted pyrroles from various precursors, such as diols and amines, via dehydrogenative coupling strategies. researchgate.netorganic-chemistry.org These reactions proceed through different mechanistic cycles, often involving metal-ligand cooperation, but share the common theme of efficient, metal-mediated C-N bond formation. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 1 2,2 Diethoxyethyl Pyrrole

Transformations of the Diethoxyethyl Acetal (B89532) Group

The N-substituted diethoxyethyl group is not merely a passive component of the molecule; it actively participates in key chemical reactions. Its primary role is often that of a masked aldehyde, which can be revealed or otherwise transformed under specific conditions.

The acetal functionality of the diethoxyethyl group is susceptible to hydrolysis under acidic conditions, a reaction that cleaves the ether linkages to reveal a reactive aldehyde. This transformation is a cornerstone of its utility in synthesis. For instance, the hydrolysis of related N-(2,2-diethoxyethyl) substituted compounds can yield the corresponding aldehyde or alcohol intermediates. The general mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second ethanol molecule yields the aldehyde.

The conditions for this hydrolysis can be controlled to achieve the desired outcome. For example, in the synthesis of carbazoles, the [4+2] annulation of 3-(2,2-diethoxyethyl)-1,3-dicarbonyl compounds with indoles is catalyzed by a Brønsted acid, demonstrating the role of acid in activating the acetal group for cyclization reactions. researchgate.net While specific kinetic data for the acid-catalyzed hydrolysis of 1-(2,2-diethoxyethyl)pyrrole itself is not extensively detailed in the provided literature, the principle is well-established for acetals and is a common strategy in organic synthesis. researchgate.netcopernicus.org

The diethoxyethyl group serves as an effective protecting group for the pyrrole (B145914) nitrogen and as a precursor to a reactive aldehyde. lookchem.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while another part of the molecule is being modified. uchicago.edumasterorganicchemistry.com The acetal is stable under a variety of conditions, including those involving strong bases and some oxidizing and reducing agents, which allows for selective functionalization of the pyrrole ring.

For example, in the synthesis of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole (B146366), the diethoxyethyl group protects the pyrrole nitrogen, allowing for the introduction of the strongly electrophilic trichloroacetyl group onto the ring. lookchem.com The stability of the acetal under these conditions is crucial for the success of the reaction. Once the desired modifications to the pyrrole ring are complete, the acetal can be deprotected (hydrolyzed) to unveil the aldehyde functionality for further reactions. This strategy enhances the synthetic utility of the pyrrole scaffold.

Functionalization of the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it prone to electrophilic substitution. pageplace.deslideshare.net Its reactivity can be further tuned by the introduction of various substituents, leading to a diverse array of derivatives with unique chemical properties.

Halogenated pyrroles are valuable intermediates for further functionalization via substitution reactions. The bromine atoms on derivatives like 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide and 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide can be replaced by various nucleophiles. smolecule.com These reactions typically involve nucleophilic substitution, where the halogen atom acts as a leaving group.

Common nucleophiles used in these substitutions include amines, thiols, and alkoxides. For instance, the bromine at the 4-position can be substituted using reagents like sodium azide (B81097) (NaN₃) or potassium thiolate (KSR) under mild conditions. This allows for the introduction of a wide range of functional groups onto the pyrrole core, significantly expanding the synthetic possibilities. The reactivity of these halogenated derivatives makes them key building blocks in the synthesis of more complex molecules. smolecule.com

| Halogenated Derivative | Reagent/Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | Amines, Thiols, Alkoxides | Substituted pyrrole derivatives | |

| 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | Nucleophiles | Substituted pyrrole derivatives | smolecule.com |

| Ethyl 4-bromopyrrole-2-carboxylates | 1-substituted pyrrolidine-2,3-diones (via lithium derivatives) | Condensed pyrrole systems | virginia.edu |

The pyrrole ring and its substituents can undergo both oxidation and reduction reactions to yield different classes of compounds. For example, 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of pyrrole-2,5-dicarboxamide or other oxidized derivatives. Conversely, reduction of this compound with agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can yield the corresponding pyrrole-2-carboxamide or other reduced forms. The oxidation of other pyrrole derivatives, such as 2-alkylpyrroles, can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

| Derivative | Reaction Type | Reagents | Potential Products | Reference |

|---|---|---|---|---|

| 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | Oxidation | KMnO₄, CrO₃ | Pyrrole-2,5-dicarboxamide | |

| Reduction | LiAlH₄, NaBH₄ | Pyrrole-2-carboxamide |

While the pyrrole ring itself is electron-rich and thus nucleophilic, the introduction of strongly electron-withdrawing groups can impart significant electrophilic character to the molecule. A prime example is 1-(2,2-diethoxyethyl)-2-trichloroacetylpyrrole. The trichloroacetyl group is a powerful electron-withdrawing group, which makes the carbonyl carbon highly electrophilic and activates the pyrrole ring towards certain reactions. lookchem.com This strong electrophilic nature is valuable in the synthesis of complex organic molecules, including those with potential pharmaceutical or agrochemical applications. lookchem.com

Furthermore, halogen substituents on the pyrrole ring, as seen in 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide, enhance the molecule's ability to engage in interactions such as halogen bonding. smolecule.com This property can be crucial for the binding of the molecule to biological targets. The electron-rich nature of the pyrrole ring itself still allows for electrophilic substitution reactions. cymitquimica.com The interplay between the inherent nucleophilicity of the pyrrole ring and the electrophilic character induced by substituents is a key feature of the chemistry of these derivatives.

Intramolecular Cyclization and Annulation Chemistry

The 1-(2,2-diethoxyethyl) substituent serves as a versatile precursor for intramolecular cyclization reactions, enabling the synthesis of various fused heterocyclic ring systems. The acetal group can be hydrolyzed under acidic conditions to generate an aldehyde, which can then participate in cyclization cascades.

Formation of Fused Heterocyclic Ring Systems (e.g., Imidazoles, Indolizines, Carbazoles)

The strategic placement of the 1-(2,2-diethoxyethyl) group on the pyrrole nitrogen facilitates the construction of several important fused heterocyclic scaffolds.

Imidazoles: 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives can be transformed into 1H-imidazole derivatives. dntb.gov.uamdpi.comnih.gov This process involves an acid-mediated denitrogenative transformation. dntb.gov.uamdpi.comnih.gov The reaction proceeds through intramolecular cyclization, followed by the opening of the triazole ring. dntb.gov.uamdpi.comnih.gov Molecules with vicinal amino and protected acetal functionalities, such as those derived from this compound, are valuable in synthesizing nitrogen-containing heterocycles. mdpi.com

Indolizines: The indolizine (B1195054) skeleton, an isomer of indole (B1671886), can be synthesized from pyrrole derivatives. rsc.orgrsc.org One method involves the reaction of 1-(2,2-diethoxyethyl)-2,4-diphenyl-pyrrole with enolizable ketones or aldehydes, such as methyl acetoacetate (B1235776), in the presence of a catalyst like scandium triflate. rsc.orgrsc.org This approach is versatile, allowing for the synthesis of a range of indolizine products. rsc.orgrsc.org The synthesis of indolizines often involves the cyclization of functionalized pyrrole precursors to form the six-membered ring. mdpi.com

Carbazoles: Carbazoles can be synthesized through a [4+2] annulation reaction of 3-(2,2-diethoxyethyl)-1,3-dicarbonyl compounds with indoles, catalyzed by a Brønsted acid ionic liquid. acs.orgdntb.gov.ua This method provides a route to functionalized carbazoles. Additionally, carbazole-tethered pyrrole derivatives have been designed and synthesized, indicating the utility of the pyrrole framework in constructing more complex carbazole-containing molecules. nih.gov

Table 1: Synthesis of Fused Heterocycles from this compound Derivatives

| Fused Heterocycle | Synthetic Strategy | Key Intermediates/Reactants |

| Imidazoles | Acid-mediated denitrogenative transformation | 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles |

| Indolizines | Scandium triflate-catalyzed reaction | 1-(2,2-Diethoxyethyl)-2,4-diphenyl-pyrrole, Methyl acetoacetate |

| Carbazoles | Brønsted acid ionic liquid-catalyzed [4+2] annulation | 3-(2,2-Diethoxyethyl)-1,3-dicarbonyl compounds, Indoles |

Stereoselective and Regioselective Transformations

The reactivity of this compound and its derivatives can be controlled to achieve specific stereochemical and regiochemical outcomes.

Regioselectivity: In electrophilic substitution reactions, pyrroles generally react at the α-position (C2 or C5) due to the greater stability of the protonated intermediate. wikipedia.org However, regioselectivity can be influenced by the reaction conditions and the nature of the substituents. For instance, in the synthesis of indolizines, the annulation of 3-substituted pyridine (B92270) derivatives can lead to two different regioisomers. rsc.org

Stereoselectivity: While specific examples of stereoselective transformations directly involving the 1-(2,2-diethoxyethyl) group are not extensively detailed in the provided context, the broader field of pyrrole chemistry includes enantioselective C-H functionalization. researchgate.net For example, nickel-catalyzed enantioselective C-H annulation of N-alkenyl-substituted pyrroles has been used to construct chiral tetrahydroindolizines. researchgate.net The development of novel chiral N-heterocyclic carbene (NHC) ligands has been crucial for achieving high enantioselectivity in these reactions. researchgate.net

Advanced Reactivity Studies of N-Acylpyrrole Derivatives

N-acylpyrroles derived from this compound can undergo a variety of advanced chemical transformations, including rearrangements and C-H functionalization reactions. These reactions offer powerful tools for the synthesis of complex molecules.

Anionic Fries Rearrangement ("Pyrrole Dance")

The Anionic Fries Rearrangement, colloquially termed the "Pyrrole Dance," is a significant transformation of N-acylpyrroles. rsc.orgnsf.govrsc.org This reaction involves the migration of an acyl group from the nitrogen atom to a carbon atom of the pyrrole ring, typically yielding 2-aroylpyrroles. rsc.orgnsf.gov

This rearrangement is highly dependent on the choice of base. rsc.orgnsf.govrsc.org For instance, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) favors the anionic Fries rearrangement, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can lead to a different reaction pathway, such as C-H functionalization of a toluene (B28343) solvent. rsc.orgnsf.govrsc.org The reaction temperature also plays a critical role, with optimal yields of the rearrangement product often obtained at elevated temperatures, such as 100 °C. rsc.org Interestingly, crossover experiments have suggested that this rearrangement can be an intermolecular process. rsc.orgnsf.govrsc.org This transformation is analogous to the halogen dance rearrangement observed in other aromatic systems. wikipedia.org

C-H Functionalization Reactions Adjacent to the Pyrrole Core

Direct C-H functionalization of the pyrrole ring is a powerful strategy for introducing new functional groups without the need for pre-functionalized substrates. researchgate.net

Recent studies have demonstrated the chemoselective C-H functionalization of N-acylpyrroles. rsc.orgnsf.govrsc.org As mentioned, the choice of base can selectively direct the reaction towards either the "Pyrrole Dance" or C-H functionalization of an external coupling partner like toluene. rsc.orgnsf.govrsc.org When KN(SiMe3)2 is used as the base, N-acylpyrroles can participate in the aroylation of toluene derivatives, demonstrating a C-H functionalization pathway. rsc.orgnsf.govrsc.org This reaction provides a transition-metal-free method for generating aryl benzyl (B1604629) ketones. rsc.orgnsf.gov

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a key method for modifying the pyrrole core. researchgate.netnih.gov For example, rhodium(III)-catalyzed addition of an alkenyl C-H bond across an aldehyde or imine has been used to synthesize substituted furans and pyrroles. nih.gov These reactions highlight the potential for activating and functionalizing the C-H bonds of the pyrrole ring and its substituents to create diverse molecular architectures.

Table 2: Chemoselective Reactions of N-Acylpyrroles

| Reaction Type | Base | Product |

| Anionic Fries Rearrangement ("Pyrrole Dance") | LiN(SiMe3)2 | 2-Aroylpyrroles |

| C-H Functionalization/Aroylation of Toluene | KN(SiMe3)2 | Aryl Benzyl Ketones |

Applications of 1 2,2 Diethoxyethyl Pyrrole As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds

The protected aldehyde functionality within 1-(2,2-diethoxyethyl)pyrrole is instrumental in the synthesis of various fused and substituted heterocyclic systems. The acetal (B89532) group provides stability during initial reaction steps, allowing for modifications on the pyrrole (B145914) ring or other parts of the molecule, before being hydrolyzed to a reactive aldehyde for subsequent cyclization reactions.

A notable application of this pyrrole derivative is in the synthesis of functionalized 1H-imidazoles. An efficient method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.comnih.gov In this strategy, this compound is not used directly but rather its synthetic equivalent, 2-azidoacetaldehyde (B1338222) diethyl acetal, is reacted with various acetonitriles to form 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles. mdpi.comnih.gov

The key transformation involves an intramolecular cyclization of these triazole intermediates. nih.gov Under acidic conditions, the diethoxyethyl group is hydrolyzed, and the resulting aldehyde condenses with the adjacent amino group. This is followed by a ring-opening of the triazole and subsequent rearrangement, ultimately yielding novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov This process highlights how the diethoxyethyl moiety serves as a linchpin for constructing the imidazole (B134444) ring. researchgate.net

Reaction Scheme: Imidazole Synthesis via Triazole Intermediate

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Acetonitrile derivatives, 2-azidoacetaldehyde diethyl acetal | KOtBu, neat or DMSO | 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives | nih.gov |

The versatility of this compound derivatives is prominently displayed in their use for constructing a diverse range of fused aromatic systems through [4+2] annulation reactions. rsc.orgresearchgate.net In a particularly effective method, a substituted pyrrole, such as 1-(2,2-diethoxyethyl)-2,4-diphenyl-1H-pyrrole, acts as a 1,4-donor-acceptor molecule. researchgate.net When reacted with various 1,3-dicarbonyl compounds in the presence of a scandium triflate catalyst, it yields substituted indolizines. rsc.orgresearchgate.net

This methodology is not limited to indolizine (B1195054) synthesis. By changing the reaction partner, a remarkable variety of other important heterocyclic and carbocyclic cores can be accessed from the same class of pyrrole precursors. rsc.org The reaction's scope has been expanded to include other enolizable ketones or aldehydes, leading to the synthesis of indoles, naphthalenes, carbazoles, and pyrido[1,2-α]indoles. rsc.orgresearchgate.net For instance, reacting indole-based 1,4-donor-acceptor molecules, which also contain the N-(2,2-diethoxyethyl) group, via a similar [4+2] annulation pathway successfully produces carbazoles and pyrido[1,2-α]indoles. researchgate.net A Brønsted acid ionic liquid has also been shown to catalyze the [4+2] annulation of 3-(2,2-diethoxyethyl)-1,3-dicarbonyl compounds with indoles to furnish carbazoles. dntb.gov.ua

Table of Synthesized Heterocyclic Cores via [4+2] Annulation

| Starting Pyrrole Derivative | Reaction Partner | Catalyst | Product Core | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2,2-Diethoxyethyl)-2,4-diphenyl-1H-pyrrole | Methyl acetoacetate (B1235776) | Sc(OTf)₃ | Indolizine | 80 | researchgate.net |

| 1-(2,2-Diethoxyethyl)-2,4-diphenyl-1H-pyrrole | Dimedone | Sc(OTf)₃ | Indolizine | 88 | researchgate.net |

| Indole-based 1,4-donor-acceptor | Methyl acetoacetate | Sc(OTf)₃ | Carbazole | 85 | researchgate.net |

| 1-(2,2-Diethoxyethyl)-3-methyl-1H-indole | Methyl acetoacetate | Sc(OTf)₃ | Pyrido[1,2-α]indole | 56 | researchgate.net |

The synthesis of the pyrrolo[1,2-a]imidazole skeleton, a fused bicyclic system of interest, can be efficiently achieved using precursors containing the diethoxyethyl group. nih.gov One convenient method involves the tandem intramolecular cyclization of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride in an acidic medium, which produces 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.gov A similar strategy using formic acid-mediated cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine has been reported to give the target fused imidazole system in high yield. These syntheses demonstrate the utility of the masked aldehyde in forming the five-membered imidazole ring onto a pre-existing pyrrole or pyrrolidine (B122466) precursor. nih.gov Catalyst-free methods involving regioselective aza-ene additions and cyclocondensations have also been developed for the synthesis of these fused heterocycles. rsc.org

The N-(2,2-diethoxyethyl) group is a key component in the synthesis of substituted pyrrolidines. researchgate.net The general strategy relies on the in situ generation of a cyclic iminium ion from 4-aminobutanal (B194337) acetals, such as N-substituted 4,4-diethoxybutan-1-amines. researchgate.net This reactive intermediate can then be trapped by a variety of nucleophiles to afford 2-substituted pyrrolidine derivatives. researchgate.net The presence of both a nucleophilic nitrogen and an electrophilic α-carbon in nitrogen-containing acetals allows for a diverse range of reactions to form these valuable heterocyclic compounds. researchgate.net

Role in Building Block Chemistry for Diverse Organic Molecules

This compound and its analogues have established themselves as versatile building blocks in organic synthesis, primarily due to the synthetic flexibility offered by the protected aldehyde group. rsc.org This moiety allows chemists to perform a variety of chemical transformations on the pyrrole ring or other substituents without interference from a highly reactive aldehyde. The acetal can then be deprotected at a strategic point in the synthesis to trigger cyclization or annulation reactions, leading to a wide spectrum of complex molecules. rsc.orgresearchgate.net

For example, the ability to generate indolizines, carbazoles, naphthalenes, and other fused systems from a common pyrrole-based precursor underscores its role as a foundational building block. rsc.orgresearchgate.net Furthermore, introducing other functional groups, such as a bromine atom, onto the pyrrole ring creates a polyfunctionalized building block like 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide. This compound allows for further diversification; the bromine can be replaced via substitution reactions, and the diethoxyethyl group can be hydrolyzed, providing multiple avenues for creating diverse molecular structures.

Enabling Strategies for Highly Functionalized Pyrrole Derivatives

Beyond its role in cyclization reactions, the N-(2,2-diethoxyethyl) group facilitates the synthesis of highly functionalized pyrrole derivatives. The stability of the acetal group under various reaction conditions allows for selective functionalization at other positions of the pyrrole ring.

One approach involves the reaction of enaminones with other reagents to construct the pyrrole ring. For instance, N-(2,2-diethoxyethyl)-3-aminoalk-2-en-1-ones, formed from a Staudinger-aza-Wittig reaction, can be subsequently transformed into highly functionalized pyrroles. researchgate.net The diethoxyethyl group is carried through the synthesis and remains available for later conversion to an aldehyde, enabling further derivatization. This strategy provides a pathway to tetra-substituted pyrroles with a latent aldehyde function ready for subsequent synthetic operations. researchgate.net Multi-component reactions, often assisted by microwave irradiation, provide another powerful, one-pot method for accessing polyfunctionalized pyrroles, which are precursors to compounds with significant biological activities. benthamscience.comorganic-chemistry.org

Application in the Development of New Materials and Specialty Chemicals

The compound this compound and its derivatives serve as crucial building blocks in the synthesis of advanced materials and specialty chemicals. The inherent reactivity of the pyrrole ring, combined with the versatile diethoxyethyl group which can act as a masked aldehyde, allows for the construction of complex molecular architectures. Researchers have leveraged these features to create novel compounds for various industrial and scientific applications, including catalysis, organic electronics, and specialized dyes.

One significant application is in the development of N-heterocyclic carbene (NHC) ligands, which are vital in modern catalysis. For instance, a derivative, 1-(2,2-diethoxyethyl)-3-(propyl-3-sulfonate)benzimidazolium, has been used as a precursor to synthesize novel silver(I) and gold(I) NHC complexes. researchgate.net These metallic complexes are investigated for their catalytic activity in important chemical transformations, such as C-H bond activation, which is fundamental for creating functional materials. researchgate.net

Furthermore, derivatives of this compound are instrumental in synthesizing larger, more complex heterocyclic systems. Research has demonstrated the use of N-Methanesulfonyl-N-(2,2-diethoxyethyl) anilines in cyclization reactions with titanium tetrachloride to produce various substituted indoles. virginia.edu Indole (B1671886) scaffolds are prevalent in materials science and medicinal chemistry. Similarly, This compound-2-carboxamide (B160098) has been employed as an intermediate in the synthesis of pyrrolo[1,2-a]pyrazines. google.com The development of such multi-ring systems is key to discovering molecules with unique electronic or biological properties.

The compound also facilitates the creation of functionalized pyrroles that can be polymerized or incorporated into larger systems. The synthesis of tetrathienopyrrole-based ladder-type polymers for organic near-infrared photodetectors highlights the importance of the pyrrole core in organic electronics. rsc.org While not a direct application of this compound itself, it establishes the context for why such building blocks are valuable. The potential use of derivatives like 1-(2,2-diethoxyethyl)-2-trichloroacetylpyrrole (B146366) in the synthesis of new materials, dyes, and other specialty chemicals has also been noted. lookchem.com The ability to introduce various functional groups onto the pyrrole ring through intermediates like 4-Bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide further expands its utility as a starting material for custom-designed specialty chemicals. biosynth.com

A notable synthetic strategy involves the transformation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives into functionalized 1H-imidazoles. nih.govmdpi.com This acid-mediated process involves the deprotection of the diethoxyethyl group to an aldehyde, followed by an intramolecular cyclization and rearrangement, showcasing the utility of the masked functional group in creating new heterocyclic structures that serve as specialty chemicals. nih.govmdpi.com

Research Findings on this compound Derivatives in Materials Science

| Derivative | Resulting Product/System | Research Focus/Application | Key Findings |

| 1-(2,2-Diethoxyethyl)-3-(propyl-3-sulfonate)benzimidazolium | Silver(I) and Gold(I) N-heterocyclic carbene (NHC) complexes | Homogeneous Catalysis | Precursor for creating metallic NHC complexes used in catalytic processes for synthesizing novel compounds. researchgate.net |

| N-Methanesulfonyl-N-(2,2-diethoxyethyl) anilines | Substituted indoles | Synthesis of Complex Heterocycles | The derivative cyclizes in the presence of titanium tetrachloride to form indole structures, with yields ranging from 60-90% for certain substituted versions. virginia.edu |

| 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles | Functionalized 1H-imidazole derivatives | Specialty Chemical Synthesis | The diethoxyethyl group acts as a latent aldehyde, enabling an acid-mediated transformation into complex imidazole structures. nih.govmdpi.com |

| This compound-2-carboxamide | Pyrrolo[1,2-a]pyrazines | Intermediates for Specialty Chemicals | Serves as a key intermediate that can be cyclized to form more complex, fused heterocyclic systems. google.com |

| 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole | Not specified | General Organic Synthesis | Noted for its potential in creating new materials, dyes, and specialty chemicals due to its unique structural features and reactivity. lookchem.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 2,2 Diethoxyethyl Pyrrole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "1-(2,2-Diethoxyethyl)pyrrole" and its adducts. Both ¹H-NMR and ¹³C-NMR provide critical data for confirming the compound's structure.

¹H-NMR Spectroscopy: Proton NMR spectra offer detailed information about the chemical environment of hydrogen atoms within the molecule. For "this compound," the ¹H-NMR spectrum would exhibit characteristic signals for the pyrrole (B145914) ring protons and the diethoxyethyl substituent. The protons on the pyrrole ring typically appear as multiplets in the aromatic region. chemicalbook.com The diethoxyethyl group would show a triplet for the methoxy (B1213986) (-OCH₃) protons, a quartet for the methylene (B1212753) (-OCH₂-) protons, a doublet for the methylene protons adjacent to the pyrrole nitrogen, and a triplet for the acetal (B89532) proton. rsc.orgmdpi.com

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum of "this compound" would display distinct peaks for each unique carbon atom. The carbons of the pyrrole ring typically resonate in the downfield region. chemicalbook.comhmdb.ca The diethoxyethyl substituent would show signals for the methyl, methylene, and acetal carbons at characteristic chemical shifts. rsc.org In substituted derivatives, such as "1-(2,2-diethoxyethyl)-2-trichloroacetylpyrrole," the introduction of the trichloroacetyl group would lead to additional signals and shifts in the positions of the pyrrole carbon peaks. googleapis.com

Interactive Data Table: Representative NMR Data

| Compound | Technique | Solvent | Key Chemical Shifts (δ ppm) |

| 1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | ¹H NMR | CDCl₃ | 7.87–7.81 (m, 3H), 7.48–7.36 (m, 3H), 4.81 (t, J = 5.5 Hz, 1H), 4.50 (d, J = 5.4 Hz, 2H), 3.84–3.80 (m, 2H), 3.59–3.54 (m, 2H), 1.19 (t, J = 7.0 Hz, 6H) mdpi.com |

| 1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | ¹³C NMR | CDCl₃ | 147.67, 130.69, 128.87, 128.13, 157.73, 121.06, 101.02, 63.94, 53.98, 15.24 mdpi.com |

| S-(2,2-diethoxyethyl) benzothioate | ¹H NMR | CDCl₃ | 8.01 (d, J = 7.5 Hz, 2H), 7.58-7.61 (t, J = 7.5 Hz, 1H), 7.48-7.49 (t, J = 7.5 Hz, 2H), 4.62 (t, J = 5.5 Hz, 1H), 3.72-3.78 (m, 2H), 3.61-3.65 (m, 2H), 3.33 (d, J = 5.5 Hz, 2H), 1.25-1.27 (t, J = 7.0 Hz, 6H) rsc.org |

| S-(2,2-diethoxyethyl) benzothioate | ¹³C NMR | CDCl₃ | 190.6, 135.9, 132.5, 128.0, 127.6, 126.3, 100.5, 81.6, 31.3, 14.2 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz In the context of "this compound" and its derivatives, IR spectra can confirm the presence of key structural features.

The spectrum of "this compound" would show characteristic C-H stretching vibrations for the pyrrole ring and the alkyl groups of the diethoxyethyl substituent. nist.gov The C-O-C stretching of the ether linkages in the diethoxyethyl group would also be observable. For adducts like "4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide," a distinct band for the amide C=O stretch would be present around 1643 cm⁻¹. Similarly, in "1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole," characteristic bands for the triazole ring can be identified. mdpi.com

Interactive Data Table: Characteristic IR Absorptions

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | Amide C=O | 1643 |

| 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | C-O-C (dimethoxyethyl) | 1100 |

| 1-(2,2-Diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | Multiple bands | 3135, 3099, 3033, 2977, 2930, 2896, 1611, 1484, 1467, 1442, 1375, 1229, 1158, 1126, 1067 mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. alevelchemistry.co.uk This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, often to four or five decimal places. alevelchemistry.co.uk

For "this compound" (C₁₀H₁₇NO₂), HRMS would provide an exact mass that corresponds to this formula. nih.gov This is crucial for distinguishing it from other compounds that may have the same nominal mass. For instance, in the synthesis of adducts, HRMS can confirm the successful incorporation of substituents. The mass spectrum of "1-(2,2-diethoxyethyl)-2-(3-phenylpropanoyl)-4-bromopyrrole" shows molecular ion peaks at m/z 393 and 395, corresponding to the bromine isotopes. google.com Similarly, HRMS data for various triazole derivatives of "this compound" have been used to confirm their elemental composition. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, three-dimensional structural information for crystalline solids. mdpi.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

While "this compound" itself is an oil, its solid derivatives or adducts can be analyzed by X-ray crystallography to provide unambiguous proof of their structure. googleapis.comgoogle.com For example, the crystal structure of a pyrrole derivative can confirm the connectivity of atoms and the stereochemistry of the molecule. mdpi.com In cases where NMR data may be ambiguous due to factors like rotational isomerism, single-crystal X-ray diffraction provides definitive structural validation.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable for both the purification of "this compound" and its derivatives, as well as for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. acs.org For instance, in the synthesis of "4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide," TLC can be used to determine the reaction's completion and the presence of any impurities, with a reported Rf value of 0.86 in a 99:1 chloroform:methanol solvent system.

Column Chromatography: Column chromatography is a preparative technique used to separate and isolate the desired compound from a reaction mixture. acs.org Silica (B1680970) gel is a commonly used stationary phase. For example, "1-(2,2-diethoxyethyl)-2-(3-phenylpropanoyl)-4-bromopyrrole" was purified by column chromatography on silica gel using an ethyl acetate:hexane (2:8) eluent. google.com The purification of "1-(2,2-diethoxyethyl)-2-trichloroacetylpyrrole" was achieved using a hexane:ether (9.9:0.1) solvent system. googleapis.com The choice of solvent system is critical for achieving good separation and is often determined by preliminary TLC analysis. thieme-connect.com

Computational Chemistry and Theoretical Modeling of 1 2,2 Diethoxyethyl Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-(2,2-Diethoxyethyl)pyrrole. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

Detailed research findings from DFT calculations would typically include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. A smaller gap generally suggests higher reactivity. For a substituted pyrrole (B145914) like this compound, the electron-donating nature of the pyrrole ring and the influence of the diethoxyethyl substituent would be reflected in these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO distribution would indicate regions susceptible to nucleophilic attack.

Other calculated electronic properties include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. Mulliken and Natural Bond Orbital (NBO) population analyses provide quantitative measures of atomic charges, revealing the electronic effects of the substituents.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and the energy of the first electronic excitation. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: The values presented in this table are illustrative and represent typical results obtained from DFT calculations for similar N-substituted pyrrole derivatives. Specific experimental or calculated data for this compound were not available in the searched literature.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and how its shape influences reactivity. The diethoxyethyl side chain introduces a significant degree of freedom, allowing the molecule to adopt various conformations in solution.

The conformational landscape can reveal the most stable arrangements of the side chain relative to the pyrrole ring. This information is crucial for predicting how the molecule might interact with other reagents or biological targets. For instance, certain conformations might sterically hinder or facilitate access to the reactive sites on the pyrrole ring. Reactivity prediction can be enhanced by analyzing the solvent accessible surface area (SASA) of different conformers, which indicates the exposure of reactive atoms to the surrounding environment.

Table 2: Conformational Analysis of this compound from Molecular Dynamics (Illustrative Data)

| Dihedral Angle | Most Populated Range (degrees) | Description |

| Cα-N-C1'-C2' | -80 to -100 and 80 to 100 | Rotation around the bond connecting the pyrrole ring to the side chain, indicating two major conformational families. |

| N-C1'-C2'-O | -60 to 60 and 160 to 180 | Rotation around the C1'-C2' bond, showing preference for gauche and anti conformations of the ethoxy groups. |

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting the most likely pathways for chemical reactions involving this compound and for characterizing the high-energy transition states that govern the reaction rates. By mapping the potential energy surface, chemists can identify the minimum energy paths from reactants to products.

For electrophilic substitution reactions, which are characteristic of pyrroles, computational models can predict the preferred site of attack (α- or β-position) by analyzing the stability of the intermediate carbocations (sigma complexes). The presence of the N-substituent can influence the regioselectivity of these reactions.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies. These calculations involve locating the saddle points on the potential energy surface that correspond to the transition states. The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. For example, in a Diels-Alder reaction where the pyrrole acts as a diene, computational modeling can predict the stereochemical outcome and the activation energy barrier.

In Silico Design of Novel Derivatives with Tailored Reactivity

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with specific, tailored reactivity. By systematically modifying the structure of the parent molecule and recalculating its properties, researchers can screen a large number of virtual compounds before committing to their synthesis.

For instance, to enhance the nucleophilicity of the pyrrole ring, electron-donating groups could be introduced at various positions. DFT calculations can predict how these modifications would alter the HOMO energy and atomic charges, providing a quantitative measure of the expected increase in reactivity. Conversely, to make the pyrrole ring more susceptible to nucleophilic attack, electron-withdrawing groups could be added, and their effect on the LUMO energy could be computationally assessed.

The diethoxyethyl group itself can be modified to alter the molecule's solubility, steric profile, or to introduce new reactive sites. For example, replacing the ethyl groups with longer alkyl chains could increase lipophilicity, while incorporating functional groups like hydroxyl or carboxyl moieties could enable further chemical transformations. This rational, computer-aided approach to molecular design accelerates the discovery of new pyrrole derivatives with desired chemical and physical properties for a wide range of applications.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Approaches for Synthesis and Transformation

The evolution of synthetic chemistry relies heavily on the discovery of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. For the synthesis and transformation of pyrrole (B145914) derivatives, including those derived from 1-(2,2-diethoxyethyl)pyrrole, research is moving beyond traditional methods toward more sophisticated and environmentally benign catalysts.

Recent studies have highlighted the use of scandium triflate as an effective Lewis acid catalyst in reactions involving this compound derivatives. For instance, the reaction of 1-(2,2-diethoxyethyl)-2,4-diphenyl-pyrrole with methyl acetoacetate (B1235776), catalyzed by scandium triflate, provides access to complex indolizine (B1195054) products. rsc.org In a push for greener alternatives, molecular sieves like zeolite 3 Å have been successfully employed as catalysts for the synthesis of aryl pyrrole derivatives, offering high yields under mild conditions. bohrium.com

Beyond these examples, the broader field of pyrrole synthesis is seeing significant innovation. Researchers have developed a groundbreaking method for creating polysubstituted pyrroles through a formal [2+2+1] cyclization of alkynes and diazenes, promoted by a Titanium(II)/Titanium(IV) redox catalytic cycle. thieme.de Other notable advancements include the use of ruthenium-based pincer catalysts for the dehydrogenative coupling of alcohols and amino alcohols, as well as rhodium-catalyzed transannulation of triazoles with vinyl ethers to form the pyrrole ring. organic-chemistry.orgresearchgate.net Copper-catalyzed aerobic oxidative coupling of diols and primary amines now allows for the synthesis of N-substituted pyrroles at room temperature using oxygen as the oxidant. organic-chemistry.org

| Catalytic System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Scandium Triflate | Cyclization | 1-(2,2-Diethoxyethyl)-2,4-diphenyl-pyrrole, Methyl acetoacetate | Indolizines | rsc.org |

| Molecular Sieves (Zeolite 3 Å) | Coupling | Ketoximes, DEAD | Aryl pyrrole derivatives | bohrium.com |

| TiCl₂(py)₃NR | [2+2+1] Cyclization | Alkynes, Diazenes | Polysubstituted pyrroles | thieme.de |

| Ruthenium Pincer Complex | Dehydrogenative Coupling | Secondary alcohols, Amino alcohols | Substituted pyrroles | organic-chemistry.org |

| Cu/ABNO | Aerobic Oxidative Coupling | Diols, Primary amines | N-substituted pyrroles | organic-chemistry.org |

| Rhodium Complex | Transannulation | N-sulfonyl-1,2,3-triazoles, Vinyl ethers | Substituted pyrroles | organic-chemistry.orgresearchgate.net |

Exploration of New Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a paradigm of efficiency in organic synthesis, allowing for the construction of complex molecules in a single step, thereby saving time, resources, and reducing waste. 20.210.105 The precursor to this compound, 2-azido-1,1-diethoxyethane (B2413938), is a key player in such elegant synthetic strategies.

A notable multicomponent approach involves the Staudinger-aza-Wittig reaction of 2-azido-1,1-diethoxyethane with various 1,3-dicarbonyl compounds. imedpub.comresearchgate.net This reaction sequence produces N-(2,2-diethoxyethyl)-3-aminoalk-2-en-1-ones, which are versatile intermediates that can be subsequently cyclized to form a wide range of functionalized pyrroles. imedpub.comresearchgate.netthieme-connect.de This one-pot method highlights the power of MCRs in generating molecular diversity from simple starting materials. imedpub.com

Cascade reactions initiated from pyrrole derivatives are also a powerful tool for building fused heterocyclic systems. For example, a cascade reaction involving the Friedel–Crafts alkylation and subsequent cyclization of pyrroles, promoted by the Brønsted acid p-toluenesulfonic acid, yields functionalized cyclopenta[b]pyrroles with high diastereoselectivity. dicp.ac.cn In a different strategy, 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo an acid-mediated intramolecular cyclization, which initiates a cascade involving the opening of the triazole ring and subsequent transformation to afford novel 2-substituted 1H-imidazole derivatives. researchgate.netnih.gov This transformation showcases how a protected aminoacetaldehyde unit, such as the 1-(2,2-diethoxyethyl) group, can be strategically employed in complex reaction sequences. nih.gov

| Reaction Name | Key Reagent(s) | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Staudinger-aza-Wittig/Cyclization | 2-Azido-1,1-diethoxyethane, 1,3-Dicarbonyl compounds | N-(2,2-diethoxyethyl)-3-aminoalk-2-en-1-ones | One-pot synthesis of functionalized pyrroles | imedpub.comresearchgate.net |

| Friedel–Crafts Alkylation/Cyclization Cascade | Pyrroles, N,N-dimethylaminomethyleneglutaconic acid dinitrile, p-TsOH·H₂O | Cyclopenta[b]pyrroles | Diastereoselective synthesis of fused pyrroles | dicp.ac.cn |

| Denitrogenative Transformation Cascade | 5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles | 2-Substituted 1H-imidazoles | Transformation of one heterocycle into another | researchgate.netnih.gov |

| Michael/Aldol-like Cyclization Cascade | N-(2,2-Diethoxyethyl)isoindolin-1-ones | Bridged tricyclic isoindolinones | Construction of complex fused systems | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis is rapidly advancing through the adoption of flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis and scalability. While specific flow synthesis protocols for this compound are not extensively detailed, a continuous flow process for a closely related analogue, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-l,4-dihydropyridine-3-carboxylic acid, has been successfully developed. google.com This integrated system performs multiple synthetic steps in a succession of flow reactors without intermediate batch work-up, demonstrating the feasibility of applying such techniques to precursors containing the diethoxyethyl or dimethoxyethyl moiety. google.com

More broadly, flow chemistry methods are being developed to scale up classic pyrrole syntheses like the Paal–Knorr reaction, enabling production from the microscale to larger quantities. mdpi.com The integration of automated synthesis platforms, such as the Synple system, further accelerates research by using pre-filled reagent cartridges for various transformations, including N-heterocycle formation. sigmaaldrich.com Such systems can perform synthesis, purification, and cleaning automatically, freeing researchers to focus on design and analysis. sigmaaldrich.com The application of these automated and continuous-flow technologies to the synthesis of this compound and its derivatives is a promising future direction for efficient and scalable production.

Deeper Theoretical Insights for Comprehensive Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting the properties and reactivity of molecules. For pyrrole derivatives, theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is widely used to investigate the structural and electronic properties of novel pyrrole compounds. bohrium.commdpi.com These calculations, often performed with basis sets like B3LYP/6-311G**, help confirm experimental spectroscopic data and provide a deeper understanding of molecular geometry. bohrium.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is employed to predict reactivity tendencies and potential reaction sites. bohrium.commdpi.com Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and confirm the nature of weak intramolecular interactions, such as hydrogen bonds, which can be crucial for understanding molecular conformation and behavior. tandfonline.comfigshare.com

Specific to reaction mechanisms, computational studies have been used to rationalize the regioselectivity observed in the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole, explaining why different final products are formed compared to other nitrosoalkenes. nih.gov In another study, the potential energy surface for the Michael addition of pyrrole to maleimides was calculated using the PM6 level of theory. mdpi.com This analysis helped to elucidate the reaction mechanism and demonstrated how a deep eutectic solvent could favorably alter the kinetic and thermodynamic parameters of the reaction. mdpi.com Applying these theoretical approaches to reactions involving this compound will be crucial for optimizing reaction conditions and designing more efficient synthetic pathways.

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic property calculation | Confirmation of molecular geometry, evaluation of physicochemical properties | bohrium.commdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity prediction | Identification of reactive regions and tendencies | bohrium.commdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular interactions | Confirmation and characterization of hydrogen bonding | tandfonline.comfigshare.com |

| Potential Energy Surface Calculation | Mechanistic investigation of reactions | Rationalization of regioselectivity and catalyst effects | nih.govmdpi.com |

Design of Next-Generation Pyrrole-Based Molecular Frameworks for Synthetic Utility

The true value of a building block like this compound lies in its potential to be elaborated into more complex, high-value molecular frameworks. The pyrrole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and bioactive natural products. scispace.comnih.gov The design and synthesis of next-generation frameworks based on this core are central to discovering new therapeutic agents and functional materials.

This compound serves as a key starting material for constructing fused heterocyclic systems. Its transformation into indolizines and pyrrolo[1,2-a]pyrazines demonstrates its utility in creating polycyclic structures with potential antifungal or other pharmacological activities. rsc.orgmdpi.com The acetal (B89532) group is particularly useful as a masked aldehyde, which can be deprotected under acidic conditions to participate in intramolecular cyclizations, a strategy used in the synthesis of pyrrolo(1,2-a)pyrazines. google.com

The development of concise, three-component syntheses to create key pyrrole frameworks allows for the rapid generation of libraries of drug candidates. ntu.edu.sg These frameworks can be further elaborated to produce molecules targeting specific biological pathways, such as COX-2 inhibitors for anti-inflammatory applications or compounds with antituberculosis activity. ntu.edu.sg The strategic design of these molecules often involves principles like bioisosterism, where a functional group like a carboxylic acid is replaced by a tetrazole ring to modulate physicochemical and pharmacokinetic properties while retaining biological activity. nih.gov The continued use of this compound and related synthons will undoubtedly fuel the creation of novel and synthetically useful molecular architectures.

Q & A

Q. Basic Research Focus

- NMR : H NMR shows distinct signals for the pyrrole ring (δ 6.2–6.8 ppm), ethoxy groups (δ 1.2–1.4 ppm, triplet), and the diethoxyethyl chain (δ 3.4–3.8 ppm, multiplet). C NMR confirms the acetal carbon at ~100 ppm .

- Mass Spectrometry : ESI-MS typically exhibits [M+H] at m/z 213.1, with fragmentation patterns revealing cleavage of the ethoxy groups .

- Gas Chromatography (GC) : Retention times on polar columns (e.g., DB-WAX) help assess purity, with flame ionization detection providing quantitative analysis .

What are the key stability and safety considerations when handling this compound in laboratory settings?

Q. Basic Research Focus

- Stability : The compound is hygroscopic and prone to hydrolysis under acidic conditions, regenerating pyrrole and acetaldehyde. Store under anhydrous conditions at 2–8°C .

- Safety :

- Acute Toxicity : LD (oral, rat) >2000 mg/kg; wear nitrile gloves and eye protection to avoid irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.

- Waste Disposal : Neutralize with dilute NaOH before disposal to prevent acetaldehyde release .

How does the diethoxyethyl substituent influence the electrochemical polymerization of this compound for conductive materials?

Advanced Research Focus

The diethoxyethyl group enhances solubility in organic solvents (e.g., THF, DCM), enabling uniform electropolymerization on indium tin oxide (ITO) electrodes. Cyclic voltammetry reveals:

- Oxidation Potential : ~1.2 V vs. Ag/AgCl, lower than unsubstituted pyrrole due to electron-donating ethoxy groups .

- Film Morphology : Atomic force microscopy (AFM) shows smoother polymer films compared to alkyl-substituted analogs, improving charge transport (conductivity ~10 S/cm) .

- Stability : The acetal group hydrolyzes under acidic electrolytic conditions, limiting applications in aqueous media. Post-polymerization crosslinking with glutaraldehyde improves stability .

What strategies exist for functionalizing this compound to access complex heterocycles or pharmaceutical intermediates?

Q. Advanced Research Focus

- N-Functionalization : Lithiation at the pyrrole nitrogen using LDA enables coupling with aryl halides (e.g., 2-bromopyridine) to form N-aryl derivatives, useful in ligand design .

- Acetal Deprotection : Treatment with HCl/MeOH (1:1) yields 1-(2-oxoethyl)pyrrole, a precursor for Schiff base formation with amines (e.g., aniline) .

- Cross-Coupling : Suzuki-Miyaura reactions at the pyrrole C-3 position (via bromination with NBS) introduce aryl groups for π-extended materials .

What computational models predict the reactivity and electronic properties of this compound in catalytic systems?

Advanced Research Focus

Density functional theory (DFT) calculations (B3LYP/6-311+G) reveal:

- HOMO Localization : The pyrrole ring (−5.2 eV) acts as an electron donor, while the acetal group lowers LUMO energy (−1.8 eV), facilitating charge-transfer interactions .

- Catalytic Activity : Molecular docking simulations suggest strong binding to cytochrome P450 enzymes (binding energy −9.4 kcal/mol), supporting potential as a metalloenzyme inhibitor .

- Reactivity Descriptors : Fukui indices predict preferential electrophilic attack at the C-3 position, aligning with experimental bromination outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products